
Lithium, 1-pentadecynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, 1-pentadecynyl- is an organolithium compound characterized by the presence of a lithium atom bonded to a 1-pentadecynyl group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. These compounds are essential in the formation of carbon-carbon bonds, making them valuable intermediates in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium, 1-pentadecynyl- typically involves the reaction of 1-pentadecynyl halide with lithium metal. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction can be represented as follows:
1-Pentadecynyl halide+Li→Lithium, 1-pentadecynyl-+Li halide
Industrial Production Methods
Industrial production of lithium, 1-pentadecynyl- follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of lithium and to ensure the purity of the final product. The reaction conditions are carefully controlled to maximize yield and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, 1-pentadecynyl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium oxide and other oxidation products.
Reduction: Can reduce certain organic compounds, acting as a strong reducing agent.
Substitution: Participates in nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at controlled temperatures.
Reduction: Often carried out in the presence of a suitable solvent and under an inert atmosphere.
Substitution: Requires the presence of a suitable electrophile and is usually conducted in an anhydrous solvent.
Major Products Formed
Oxidation: Lithium oxide and various organic oxidation products.
Reduction: Reduced organic compounds.
Substitution: New organolithium compounds or other substituted products.
Applications De Recherche Scientifique
Lithium, 1-pentadecynyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of lithium, 1-pentadecynyl- involves its strong nucleophilic and basic properties. The lithium atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-carbon bonds and the generation of various organic products. The compound’s reactivity is influenced by the nature of the 1-pentadecynyl group and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium, 1-butynyl-
- Lithium, 1-octynyl-
- Lithium, 1-decenyl-
Comparison
Lithium, 1-pentadecynyl- is unique due to the length of its carbon chain, which influences its reactivity and solubility. Compared to shorter-chain organolithium compounds, it may exhibit different physical properties and reactivity patterns. The longer carbon chain can also impact the compound’s interactions with other molecules, making it suitable for specific applications where shorter-chain analogs may not be effective.
Propriétés
Numéro CAS |
105563-08-4 |
|---|---|
Formule moléculaire |
C15H27Li |
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
lithium;pentadec-1-yne |
InChI |
InChI=1S/C15H27.Li/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;/h3,5-15H2,1H3;/q-1;+1 |
Clé InChI |
JVBWYKJNZNYLDV-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCCCCCCCCCCCCC#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)
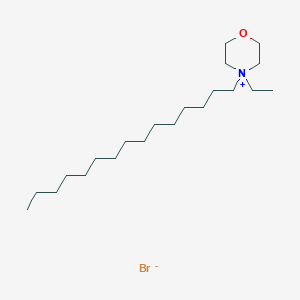

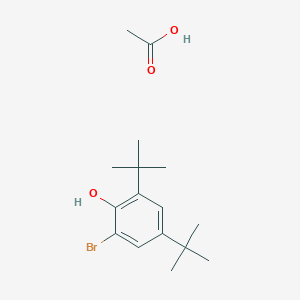
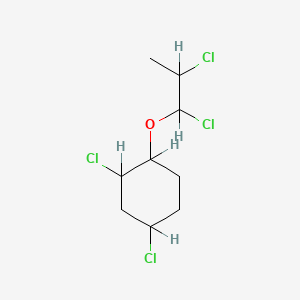

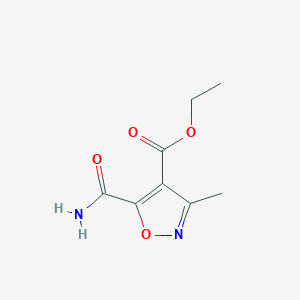
![1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine](/img/structure/B14335220.png)
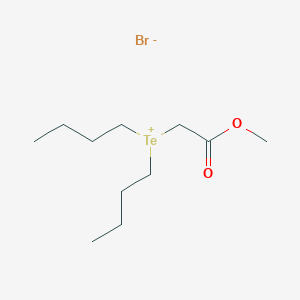

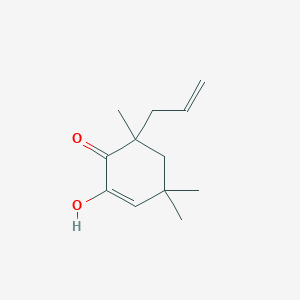
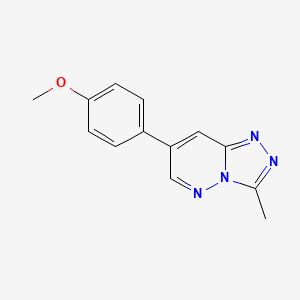
![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)

